molecular formula C7H14N2O2 B1401188 N-methyl-1,4-oxazepane-6-carboxamide CAS No. 1316225-27-0

N-methyl-1,4-oxazepane-6-carboxamide

Cat. No.: B1401188
CAS No.: 1316225-27-0
M. Wt: 158.2 g/mol
InChI Key: LLORHXLUYBZPCR-UHFFFAOYSA-N
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Description

N-methyl-1,4-oxazepane-6-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly for the development of new therapeutic agents. It features a seven-membered 1,4-oxazepane ring, a heterocyclic scaffold containing both oxygen and nitrogen atoms . This structure is recognized as a versatile building block for the synthesis of functional and biodegradable poly(amino esters) (PAEs), which have potential applications as drug delivery vehicles . Furthermore, 1,4-oxazepane amide derivatives have been identified in patent literature as somatostatin receptor subtype 4 (SSTR4) agonists, indicating potential for application in pain and disorder treatment . Researchers value this compound for its potential to modulate biological pathways, and it serves as a key intermediate for exploring structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-1,4-oxazepane-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-8-7(10)6-4-9-2-3-11-5-6/h6,9H,2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLORHXLUYBZPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CNCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to 1,4-Oxazepanes

The synthesis of 1,4-oxazepanes generally involves intramolecular cyclization reactions. These can be achieved using various starting materials such as alkenols, alkynols, or hydroxyketones, typically in the presence of Brönsted or Lewis acids. However, specific methods for synthesizing N-methyl-1,4-oxazepane-6-carboxamide may differ based on the desired functionalization and the availability of starting materials.

Preparation Methods for this compound

While specific literature on the synthesis of this compound is limited, related compounds like other 1,4-oxazepane derivatives can provide insights into potential synthetic routes. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids involves polymer-supported homoserine, which undergoes reactions with nitrobenzenesulfonyl chlorides and alkylations with 2-bromoacetophenones. A similar approach could be adapted for the synthesis of this compound by modifying the functional groups and reaction conditions.

Analysis of Reaction Conditions

The success of the synthesis depends heavily on the reaction conditions. Factors such as temperature, solvent choice, and the presence of catalysts can significantly influence the yield and stereoselectivity of the reaction.

Reaction Condition Effect on Synthesis
Temperature Influences reaction rate and stereoselectivity. Lower temperatures may improve stereoselectivity but could slow the reaction.
Solvent Affects the solubility of reactants and intermediates. Polar solvents are often preferred for cyclization reactions.
Catalysts Can enhance reaction rates and selectivity. Brönsted or Lewis acids are commonly used in oxazepane syntheses.

Chemical Reactions Analysis

N-methyl-1,4-oxazepane-6-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1,4-oxazepane-6-carboxylic acid, while reduction may produce N-methyl-1,4-oxazepane-6-methanol .

Scientific Research Applications

Somatostatin Receptor Agonists

N-methyl-1,4-oxazepane derivatives have been identified as selective agonists for the somatostatin receptor subtype 4 (SSTR4). These compounds are promising candidates for treating conditions related to SSTR4 modulation, including pain management and inflammatory diseases. The selectivity of these compounds reduces the likelihood of side effects associated with non-selective agonists .

Monoamine Reuptake Inhibition

Research has indicated that certain 1,4-oxazepane derivatives exhibit monoamine reuptake inhibitory activity. This property is particularly relevant in developing antidepressants and anxiolytics, as it suggests a potential mechanism for alleviating mood disorders by increasing the availability of neurotransmitters in the synaptic cleft .

Lipase-Catalyzed Lactamization

A notable synthetic route for producing N-methyl-1,4-oxazepane-6-carboxamide involves lipase-catalyzed regioselective lactamization. This method utilizes a rotating flow cell technology that enhances enzyme recycling and simplifies the workup process. The synthesis can achieve significant yields with fewer byproducts compared to traditional methods .

StepDescriptionYield
1Starting from methyl (2R)-glycidate-
2Lipase-catalyzed lactamization39%
3N-Boc protection and reduction-
4Hydrolysis to yield final product-

Pain Management

Due to their action on SSTR4, N-methyl-1,4-oxazepane derivatives are being explored for their efficacy in treating various types of pain, including acute and chronic pain syndromes. The pharmacokinetic properties of these compounds suggest they may offer advantages in terms of stability and oral bioavailability .

Treatment of Inflammatory Disorders

The anti-inflammatory potential of these compounds is linked to their ability to modulate somatostatin pathways. This modulation could lead to new treatments for conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .

Case Study: Development of SSTR4 Agonists

A recent study focused on synthesizing a series of oxazepane derivatives aimed at enhancing selectivity for SSTR4 over other receptor subtypes. The research demonstrated that modifications in the chemical structure significantly influenced receptor binding affinity and selectivity profiles. These findings underscore the importance of structure-activity relationships (SAR) in drug design .

Mechanism of Action

The mechanism of action of N-methyl-1,4-oxazepane-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

  • N-Methyl-1,3-diaminopropane (CAS RN 6291-84-5): A linear diamine with a methyl group on the terminal nitrogen.
  • Carbazolyldiamines (e.g., compounds 3–5 in ): Derived from N-methyl/ethyl diaminoalkanes and 9-ethyl-3-carbazolecarboxaldehyde.
  • 1,4-Oxazepane derivatives : Hypothetical analogs lacking the carboxamide or methyl groups.
Property N-Methyl-1,4-Oxazepane-6-Carboxamide N-Methyl-1,3-Diaminopropane Carbazolyldiamines
Molecular Formula C₇H₁₄N₂O₂ (inferred) C₄H₁₂N₂ Variable (e.g., C₁₈H₂₀N₄O)
Molecular Weight ~174.20 (estimated) 88.15 ~300–350
Key Functional Groups Cyclic oxazepane, carboxamide, methyl-N Linear diamine, methyl-N Carbazole, diamine
Ring Structure 7-membered (O at position 1, N at 4) Linear Non-cyclic or fused

Structural Implications :

  • The carboxamide group introduces hydrogen-bonding capacity, which is absent in N-methyl-1,3-diaminopropane, enabling interactions with biological targets or metal ions.
Physicochemical Properties
  • Melting Point: Cyclic structures generally exhibit higher melting points than linear analogs. For example, N-methyl-1,3-diaminopropane is stored at 0–6°C (indicative of low thermal stability), whereas the target compound’s cyclic framework may stabilize it at room temperature .

Biological Activity

N-methyl-1,4-oxazepane-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, focusing on its interactions with various biological targets.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxazepane derivative. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

2.1 Antiviral Activity

Recent studies have evaluated the antiviral properties of N-methyl-1,4-oxazepane derivatives against several viruses. For instance, research indicates that certain derivatives exhibit activity against human coronaviruses and flaviviruses like dengue virus. The effective concentration (EC50) values for these compounds ranged from 42.28 µM to over 100 µM, with selectivity indices suggesting moderate safety profiles against host cells .

2.2 Cholinesterase Inhibition

The compound has also been investigated for its potential as a cholinesterase inhibitor, which is relevant for Alzheimer's disease treatment. In vitro assays demonstrated that N-methylation significantly enhances the inhibition of butyrylcholinesterase (BuChE), with IC50 values showing a two-fold increase compared to non-N-methylated controls. This suggests that N-methyl-1,4-oxazepane derivatives could be promising candidates for further development as cognitive enhancers .

2.3 Antimicrobial Activity

Antimicrobial properties have been assessed through various studies focusing on Gram-positive and Gram-negative bacteria. The oxazepane derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The structure-activity relationship indicates that modifications in the side chains can enhance antimicrobial potency.

3.1 Case Study: Alzheimer’s Disease Model

In a model evaluating cognitive decline associated with Alzheimer's disease, N-methyl-1,4-oxazepane derivatives were administered to mice showing promise in reversing memory deficits. Behavioral tests indicated improved performance in maze navigation tasks compared to control groups treated with placebo .

3.2 Case Study: Antiviral Efficacy Against Dengue Virus

A specific derivative was tested for antiviral activity against the dengue virus in vitro. The study reported an EC50 value of 67.74 µM with a selectivity index indicating lower cytotoxicity compared to untreated cells, highlighting its potential as a therapeutic agent against dengue fever .

4. Research Findings Summary Table

Biological ActivityEC50/IC50 ValuesSelectivity IndexReference
Antiviral (HCoV, Dengue)42.28 - >100 µM>3.2
BuChE Inhibition3.94 µM5.36
Antimicrobial (E.coli)MIC = 12 µg/mL-

5. Conclusion

This compound exhibits promising biological activities across multiple domains including antiviral effects, cholinesterase inhibition, and antimicrobial properties. These findings suggest that this compound could serve as a valuable scaffold for developing new therapeutic agents targeting neurodegenerative diseases and infectious diseases.

Further research is warranted to explore the full therapeutic potential and mechanisms of action of N-methyl-1,4-oxazepane derivatives in clinical settings.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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